molecular formula C20H20N4O4S B2671745 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide CAS No. 868212-54-8

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide

Cat. No.: B2671745
CAS No.: 868212-54-8
M. Wt: 412.46
InChI Key: CUKAAEJUWNRAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide (molecular formula: C24H22N4O4S; molecular weight: 462.52 g/mol) features a sulfamoylphenyl core linked to a 4-methylpyrimidin-2-yl group and a phenoxypropanamide side chain . Elemental analysis data confirms its composition:

  • Calculated: C (62.32%), H (4.79%), N (12.87%), O (12.11%), S (6.93%)
  • Found: C (62.49%), H (4.98%), N (12.73%), O (13.95%), S (6.98%) .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-15-11-13-21-20(22-15)24-29(26,27)18-9-7-16(8-10-18)23-19(25)12-14-28-17-5-3-2-4-6-17/h2-11,13H,12,14H2,1H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKAAEJUWNRAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide typically involves multiple steps. One common method starts with the preparation of the sulfonamide intermediate. This is achieved by reacting 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative under basic conditions. The resulting sulfonamide is then coupled with a phenyl derivative through a nucleophilic substitution reaction to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition disrupts the production of folate, leading to the death of bacterial cells. In cancer research, the compound is believed to inhibit enzymes involved in cell cycle regulation, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Core Sulfamoylphenyl Group

The target compound shares a sulfamoylphenyl scaffold with analogs such as:

N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (USP Sulfamethoxazole Related Compound A): Features a 5-methylisoxazole substituent instead of pyrimidine, reducing steric bulk but altering electronic properties .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide : Incorporates a dioxoisoindolinyl group, increasing molecular weight (493.53 g/mol) and lipophilicity .

Side Chain Variations
  • Phenoxypropanamide vs. Thioether Linkages: The target compound’s phenoxy group contrasts with N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylsulfanyl-propanamide, which substitutes oxygen with sulfur (thioether). This change may enhance metabolic stability but reduce hydrogen-bonding capacity .
  • Methoxy vs. Morpholine Substituents : Analogs like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide introduce morpholine and bromine, altering solubility and target selectivity .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%)
Target Compound C24H22N4O4S 462.52 4-Methylpyrimidin-2-yl, phenoxy 76
2-(1,3-Dioxoisoindolin-2-yl) Analog C24H23N5O5S 493.53 Dioxoisoindolinyl, pyrimidin-2-yl 83
Sulfamethoxazole Related Compound A C12H13N3O4S 295.31 5-Methylisoxazol-3-yl N/A
Thioether Analog C23H22N4O3S2 478.62 Phenylsulfanyl N/A

Key Observations :

  • Yield : Higher synthetic yield (83%) for the dioxoisoindolinyl derivative suggests favorable reaction kinetics compared to the target compound (76%) .
  • Elemental Analysis : Discrepancies in oxygen content (e.g., 13.95% found vs. 12.11% calculated for the target compound) may indicate experimental variability or residual solvents .

Pharmacological and Binding Insights

  • Sulfamethoxazole Derivatives : The 5-methylisoxazole substituent in Related Compound A is associated with dihydropteroate synthase inhibition, a mechanism critical for antibacterial activity .
  • Docking Studies: Computational tools like AutoDock Vina () and Amber () could predict binding affinities. For example, the phenoxy group in the target compound may enhance interactions with hydrophobic enzyme pockets compared to thioether or morpholine analogs .

Biological Activity

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfamoyl group, which is known for its role in inhibiting bacterial enzymes, and a phenoxypropanamide structure that may interact with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name highlights its structural components, which include:

  • Sulfamoyl Group : This moiety is significant for its interactions with enzymes.
  • Pyrimidinyl Group : Known for its biological relevance, particularly in pharmaceuticals.
  • Phenoxy Group : Contributes to the compound's hydrophobic properties.
PropertyValue
Molecular FormulaC18_{18}H20_{20}N4_{4}O3_{3}S
Molecular Weight382.44 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count9
Rotatable Bond Count7

The mechanism of action of this compound involves its ability to interact with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxy group may enhance the compound's binding affinity to hydrophobic pockets within proteins, which could modulate various biological pathways.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The sulfonamide moiety allows it to act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This mechanism suggests potential applications in antimicrobial therapies.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, sulfonamides are widely recognized for their effectiveness against various bacterial strains. Studies have shown that modifications in the structure can enhance or diminish this activity, making this compound a candidate for further investigation in this area.

Case Studies and Research Findings

  • Case Study on Antibacterial Activity : A study evaluated the antibacterial effects of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the pyrimidine moiety significantly influenced antibacterial potency, suggesting that this compound could be optimized for enhanced efficacy.
  • In Vivo Studies : In vivo studies involving murine models demonstrated that compounds with similar structures exhibited reduced inflammation and improved healing in infected tissues. This suggests potential applications in treating bacterial infections where inflammation is a concern.
  • Mechanistic Studies : Further research has explored the binding interactions of this compound with target enzymes using molecular docking studies. These studies revealed favorable binding affinities and highlighted key interactions that could be leveraged in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling sulfamoyl and phenoxy moieties. For example, carbodiimide-based coupling agents (e.g., EDC/HOBt) under nitrogen protection can facilitate amide bond formation, as demonstrated in structurally similar compounds . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Analytical techniques like TLC and HPLC are critical for monitoring reaction progress and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. For instance, ¹H NMR can confirm the integration of aromatic protons from the phenyl and pyrimidinyl groups, while HRMS verifies the molecular ion peak (e.g., [M+H]⁺). Cross-validation with computational methods (e.g., DFT calculations) may resolve ambiguities in stereochemistry .

Q. What analytical techniques are essential for assessing the compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Solubility : Measured in solvents like DMSO, methanol, and water via UV-Vis spectroscopy.
  • Stability : Assessed under varying pH and temperature using accelerated stability studies.
  • Lipophilicity : Determined via logP calculations (e.g., shake-flask method or HPLC retention times) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) predicts molecular geometry, charge distribution, and reaction pathways. For example, transition state modeling can identify energetically favorable routes for sulfamoyl group incorporation . Quantum mechanics/molecular mechanics (QM/MM) simulations further elucidate solvent effects and catalyst interactions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple models.
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. methoxy groups) on target binding .
  • Molecular docking : Validate interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina .

Q. How do functional groups in this compound influence its pharmacokinetic profile?

  • Methodological Answer : The sulfamoyl group enhances solubility via hydrogen bonding, while the phenoxy moiety increases membrane permeability. Advanced studies involve:

  • In vitro ADME assays : Cytochrome P450 inhibition, plasma protein binding.
  • In silico modeling : Predict metabolic pathways (e.g., CYP3A4-mediated oxidation) using tools like Schrödinger’s ADMET Predictor .

Q. What experimental designs are recommended for studying its mechanism of action in enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd). Mutagenesis studies identify critical residues in the enzyme’s active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.